This compound is derived from pyridine, a six-membered aromatic heterocyclic ring containing nitrogen. The pyridine ring is substituted with a methyl group at the 5th position and a tributyltin group at the 2nd position []. Tributyltin is a functional group consisting of a tin atom bonded to three n-butyl groups.
The significance of 5-methyl-2-(tributylstannyl)pyridine lies in its ability to participate in Stille coupling reactions. Stille coupling is a powerful tool in organic synthesis for creating new carbon-carbon bonds. The tributyltin group acts as a leaving group, readily detaching under specific reaction conditions to form a new bond with a desired organic fragment [].
The key feature of 5-methyl-2-(tributylstannyl)pyridine is the combination of an aromatic pyridine ring and a bulky tributyltin moiety. The aromatic ring offers stability and potential for further functionalization, while the tributyltin group serves as the reactive site for Stille coupling [].
It's important to note that the tin atom in the tributyltin group can adopt different geometries, but tetrahedral geometry is most common [].
The primary application of 5-methyl-2-(tributylstannyl)pyridine is in Stille coupling reactions. A general example is shown below:
R-X + Bu3Sn-Y → R-Y + Bu3SnX (Eq. 1)
where R and Y are organic fragments, X is a leaving group (often halogen), and Bu3Sn represents the tributyltin group.
In this context, 5-methyl-2-(tributylstannyl)pyridine acts as Bu3Sn-Y, where Y is the 5-methyl-2-pyridyl moiety. The reaction is catalyzed by palladium complexes, which activate the C-Sn bond for coupling with the organic halide (R-X) to form a new C-C bond (R-Y) [].
The specific reaction conditions and choice of catalyst depend on the desired product but often involve heating and inert atmosphere to promote the coupling reaction.
5-methyl-2-(tributylstannyl)pyridine does not have a biological function and isn't directly involved in any biological processes. Its mechanism of action lies in its ability to participate in Stille coupling reactions as described previously.
Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.
Here are some safety considerations:
-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:
The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:
Acute Toxic;Irritant;Health Hazard;Environmental Hazard